Tert-butyl 4-(2-(prop-2-YN-1-yloxy)ethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-prop-2-ynoxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-5-11-18-12-10-15-6-8-16(9-7-15)13(17)19-14(2,3)4/h1H,6-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILUGYDZGLFGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
-
Synthesis of Tert-Butyl Piperazine-1-Carboxylate
-
Alkylation with Propargyl Bromide
Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, Boc anhydride, NH₃ | 94% | >99% |
| 2 | Propargyl bromide, K₂CO₃, DMF | 85% | 98.5% |
Analytical Validation
-
¹H NMR (CDCl₃): δ 4.74 (d, J = 2.4 Hz, 2H, CH₂), 3.55–3.59 (m, 4H, piperazine), 2.53 (t, 1H, alkyne).
-
LC-MS : m/z 256.35 [M+H]⁺.
Reductive Amination Approach
This method avoids pre-functionalized piperazine by utilizing reductive amination to install the propargyloxyethyl group.
Procedure
-
Synthesis of 2-(Prop-2-Yn-1-Yloxy)Ethylamine
-
Reductive Amination with Boc-Piperazine
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Propargyl bromide, K₂CO₃ | 73% |
| 2 | NaBH(OAc)₃, DCE | 86% |
Advantages
Multi-Step Synthesis from Diethanolamine
A cost-effective industrial route starting from diethanolamine:
Procedure
-
Chlorination : Diethanolamine treated with SOCl₂ forms bis(2-chloroethyl)amine.
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Boc Protection : Reaction with Boc anhydride in aqueous Na₂CO₃ yields bis(2-chloroethyl)carbamic acid tert-butyl ester.
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Cyclization : Ammonia induces cyclization at 60°C, followed by propargyl bromide alkylation to install the alkyne group. Total yield: 70–76% .
Optimization Insights
-
Solvent : DMF > THF for alkylation step (yield improvement by 12%).
-
Catalyst : Tetrabutylammonium bromide (10 mol%) enhances phase transfer in propargylation.
Microwave-Assisted Alkylation
Accelerates reaction kinetics for high-throughput synthesis.
Procedure
-
Boc-piperazine, propargyl bromide (1.5 eq), and K₂CO₃ (3 eq) in DMSO are irradiated at 100°C for 1 hour. Yield: 81% .
Advantages
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 85% | 98.5% | High | Moderate |
| Reductive Amination | 86% | 97% | Moderate | High |
| Diethanolamine Route | 76% | 95% | Industrial | Low |
| Microwave-Assisted | 81% | 98% | Medium | High |
Quality Control and Characterization
-
Purity : Assessed via HPLC (C18 column, 90:10 H₂O/ACN).
-
¹³C NMR (CDCl₃): δ 156.5 (C=O), 78.15 (alkyne), 51.2 (piperazine CH₂).
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Stability : Stable at −20°C for >12 months; degrades by 5% at 25°C/6 months.
Applications in Drug Synthesis
-
Key intermediate for palbociclib (CDK4/6 inhibitor) and tau-targeting PROTACs.
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Enables modular functionalization via Huisgen cycloaddition for bioconjugation.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(prop-2-YN-1-yloxy)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
The compound carries several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding inhalation and contact with skin .
Chemistry
This compound is widely used as a building block in organic synthesis. Its structural features facilitate the formation of complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution.
Chemical Reactions
- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Reduction to corresponding alcohols or amines can be achieved with lithium aluminum hydride.
- Substitution : The prop-2-yn-1-yloxy group can undergo nucleophilic substitution to create diverse piperazine derivatives.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to modulate enzyme activity and interact with specific molecular targets makes it valuable for developing therapeutics.
Case Study: GPR119 Agonists
Recent studies have synthesized derivatives of piperazine compounds that target GPR119, a receptor involved in glucose metabolism. These compounds demonstrated promising activity in regulating type 2 diabetes mellitus through modulation of GLP-1 pathways .
Medicine
The therapeutic potential of this compound is being explored for antimicrobial and anticancer activities. Its unique structure allows it to interact with biological targets effectively.
Research Findings
A study highlighted the synthesis of various piperazine derivatives, which were evaluated for their apoptosis-inducing abilities and effects on tubulin polymerization inhibition. This research indicates the compound's potential in cancer therapy .
Industry
In industrial applications, this compound is utilized for developing new materials and chemical processes due to its reactivity and ability to form complex structures. Its role in synthesizing advanced materials enhances its applicability in various sectors.
Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemistry | Building block for organic synthesis; undergoes oxidation/reduction/substitution reactions | Synthesis of complex organic molecules |
| Biology | Investigated as a pharmacophore; modulates enzyme activity | GPR119 agonists for diabetes treatment |
| Medicine | Explored for antimicrobial and anticancer properties | Apoptosis-inducing derivatives |
| Industry | Used in developing new materials and chemical processes | Advanced material synthesis |
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(prop-2-YN-1-yloxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Diversity and Key Structural Features
Physicochemical and Pharmacokinetic Properties
Discussion of Key Findings
Biological Activity
Tert-butyl 4-(2-(prop-2-YN-1-yloxy)ethyl)piperazine-1-carboxylate, also known by its CAS number 206862-65-9, is a synthetic compound that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current literature.
The compound has the following chemical structure and properties:
| Property | Description |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| CAS Number | 206862-65-9 |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : The piperazine structure is created through cyclization reactions involving appropriate precursors.
- Introduction of the Prop-2-yne Group : This is achieved via nucleophilic substitution reactions using alkyne precursors.
- Tert-butylation : The tert-butyl group is introduced using tert-butyl chloride in the presence of a base like sodium hydride.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest that it may influence enzyme activities and metabolic pathways due to its piperazine moiety, which is known for its ability to modulate biological functions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on piperazine derivatives have shown effectiveness against Gram-positive bacteria by disrupting protein synthesis mechanisms . While specific data on this compound is limited, its structural analogs suggest potential in this area.
Anticancer Potential
Recent investigations into piperazine-based compounds have highlighted their anticancer activities. For example, certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window . This selectivity could be relevant for this compound, warranting further exploration in cancer models.
Study 1: Antimicrobial Efficacy
In a comparative study involving various piperazine derivatives, compounds structurally related to this compound were tested against Staphylococcus aureus and Enterococcus faecalis. The results indicated significant inhibition at concentrations as low as 0.25 μg/mL, suggesting strong antimicrobial activity .
Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of piperazine derivatives on MDA-MB-231 breast cancer cells. Compounds showed IC50 values ranging from 0.87 to 12.91 μM, with some exhibiting better growth inhibition than standard chemotherapeutics like 5-Fluorouracil . This highlights the potential for further development of this compound as an anticancer agent.
Q & A
Q. Basic
- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm) and propargyl ether (δ ~4.2 ppm for OCH) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 341.2) .
- IR : Identifies carbamate C=O stretching (~1680 cm) .
How can discrepancies between theoretical and experimental NMR data be resolved?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-H and H-C couplings .
- Isotopic labeling : Use N-labeled analogs to clarify piperazine ring proton assignments .
- Computational modeling : Compare experimental shifts with DFT-predicted values .
What are the primary applications in medicinal chemistry?
Q. Basic
- Enzyme inhibition : Serves as a precursor for HIF prolyl-hydroxylase inhibitors (e.g., Izilendustat analogs) .
- Drug discovery : Intermediate for kinase inhibitors (e.g., Haspin inhibitors) via click chemistry-enabled functionalization .
What strategies improve aqueous solubility of derivatives for biological testing?
Q. Advanced
- Polar group introduction : Replace tert-butyl with PEG chains or hydroxyl groups .
- Salt formation : Convert free amines to hydrochloride salts (e.g., using HCl in dioxane) .
- Prodrug design : Incorporate hydrolyzable esters or phosphates .
How is the tert-butyl protecting group removed?
Q. Basic
- Acidolysis : Treat with 4M HCl in dioxane or TFA (20–25°C, 1–3 hours) to cleave the Boc group, yielding the free piperazine .
- Workup : Neutralize with KCO and extract with dichloromethane .
How can X-ray crystallography validate molecular conformation?
Q. Advanced
- Crystal growth : Use slow evaporation from ethanol/water mixtures to obtain single crystals .
- Data collection : Employ a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Analysis : Refine structures via SHELXL to confirm bond lengths/angles (e.g., piperazine chair conformation) and hydrogen bonding (e.g., C=O···H-N interactions) .
How to address low yields in multi-step syntheses?
Q. Advanced
- Intermediate monitoring : Use TLC/LC-MS after each step to identify bottlenecks .
- Purification optimization : Switch from silica gel to reverse-phase HPLC for polar byproducts .
- Catalyst screening : Test Pd/XPhos vs. Pd(dba) for Suzuki couplings to improve cross-coupling efficiency .
What safety precautions are required during handling?
Q. Basic
- PPE : Wear gloves, goggles, and lab coats due to acute oral toxicity (Category 4, H302) .
- Storage : Keep at 2–8°C under nitrogen to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
